2,4-Dichloro-5-fluorotoluene
Overview
Description
2,4-Dichloro-5-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F and a molecular weight of 179.02 g/mol . It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 5 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Microwave Spectroscopy and Quantum Chemistry
2,4-Dichloro-5-fluorotoluene is analyzed using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. Its internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment are studied, providing insights into its molecular structure and behavior (Nair et al., 2020).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluorotoluene can be synthesized through various methods. One common method involves the halogenation of toluene derivatives. For instance, the chlorination of 2-fluorotoluene followed by further chlorination at specific positions can yield this compound . Another method involves the diazotization of 3-amino-4,6-dichlorotoluene, followed by coupling with dimethylamine and subsequent fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorotoluene undergoes various chemical reactions, including:
- Substitution Reactions
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCOCIEGOAZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374179 | |
Record name | 2,4-Dichloro-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-86-3 | |
Record name | 2,4-Dichloro-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.